3-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one 3-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.: 920373-49-5
VCID: VC6864384
InChI: InChI=1S/C25H27N7O3/c1-34-20-8-3-18(4-9-20)5-12-22(33)30-13-15-31(16-14-30)24-23-25(27-17-26-24)32(29-28-23)19-6-10-21(35-2)11-7-19/h3-4,6-11,17H,5,12-16H2,1-2H3
SMILES: COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Molecular Formula: C25H27N7O3
Molecular Weight: 473.537

3-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

CAS No.: 920373-49-5

Cat. No.: VC6864384

Molecular Formula: C25H27N7O3

Molecular Weight: 473.537

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one - 920373-49-5

Specification

CAS No. 920373-49-5
Molecular Formula C25H27N7O3
Molecular Weight 473.537
IUPAC Name 3-(4-methoxyphenyl)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Standard InChI InChI=1S/C25H27N7O3/c1-34-20-8-3-18(4-9-20)5-12-22(33)30-13-15-31(16-14-30)24-23-25(27-17-26-24)32(29-28-23)19-6-10-21(35-2)11-7-19/h3-4,6-11,17H,5,12-16H2,1-2H3
Standard InChI Key QNTVJXUPGTVIQD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC

Introduction

Structural Highlights:

  • The triazolo[4,5-d]pyrimidine ring is known for its planar geometry and potential biological activity.

  • The piperazine moiety acts as a flexible linker, often enhancing solubility and bioavailability in drug-like compounds.

  • The methoxyphenyl groups contribute to hydrophobic interactions and electronic effects.

Synthesis Pathways

Although specific synthesis details for this compound are not provided in the search results, similar triazolo[4,5-d]pyrimidine derivatives are typically synthesized via:

  • Cyclization Reactions: Combining triazole precursors with pyrimidine derivatives under acidic or basic conditions.

  • Functional Group Modifications: Introducing methoxy groups through electrophilic aromatic substitution or methylation of hydroxyphenyl precursors.

  • Piperazine Coupling: Reacting piperazine derivatives with activated intermediates like halogenated ketones or esters.

For example:

  • Triazolo[4,5-d]pyrimidines are often prepared by reacting 5-amino-1,2,4-triazoles with formamide or similar reagents under high temperatures.

Pharmacological Activities

Compounds containing triazolo[4,5-d]pyrimidine cores have been extensively studied for their biological activities:

  • Antiviral: Targeting polymerase interfaces in influenza viruses .

  • Anticancer: Acting as kinase inhibitors or DNA intercalators .

  • CNS Activity: Piperazine derivatives are known to interact with neurotransmitter receptors.

The presence of multiple pharmacophores (methoxyphenyl, piperazine, and triazolopyrimidine) suggests potential for multitarget activity.

Material Science

Heterocyclic compounds like this may also find applications in organic electronics due to their conjugated systems and electron-donating/withdrawing groups.

Structural Analogues

Several studies have explored related compounds:

  • Triazolopyrimidine Derivatives: These have shown antiviral and anticancer activities through interactions with specific protein targets .

  • Methoxyphenyl Substituents: Known to enhance lipophilicity and binding affinity in drug design .

Biological Mechanisms

The triazolo[4,5-d]pyrimidine scaffold can engage in hydrogen bonding and π-stacking interactions within biological systems, making it a versatile pharmacophore.

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